molecular formula C11H13N3 B8816340 4-(Piperazin-2-YL)benzonitrile CAS No. 65709-35-5

4-(Piperazin-2-YL)benzonitrile

Cat. No.: B8816340
CAS No.: 65709-35-5
M. Wt: 187.24 g/mol
InChI Key: XIBWDDFMRMJKHQ-UHFFFAOYSA-N
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Description

4-(Piperazin-2-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a piperazine ring at the para position. The piperazine moiety, a six-membered ring containing two nitrogen atoms, provides structural flexibility and enables diverse pharmacological and chemical applications. These compounds are pivotal in drug discovery, particularly as kinase inhibitors, anticancer agents, and nonlinear optical materials, owing to their tunable electronic and steric properties .

Properties

CAS No.

65709-35-5

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

4-piperazin-2-ylbenzonitrile

InChI

InChI=1S/C11H13N3/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-4,11,13-14H,5-6,8H2

InChI Key

XIBWDDFMRMJKHQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine Substitutions

Piperazine-substituted benzonitriles exhibit significant variability in biological and physicochemical properties depending on substituents attached to the piperazine ring. Key examples include:

  • 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]benzonitrile derivatives (e.g., Compound 5k) : These feature pyrimidine substituents, enhancing hydrogen-bonding interactions with biological targets. Compound 5k demonstrates a high yield (85%) and melting point (283–284°C), attributed to its planar pyrimidine group .
  • 4-[4-(Benzyl)piperazin-1-yl]benzonitrile derivatives (e.g., Compound 5l) : Benzyl substituents increase hydrophobicity, reducing melting points (268–269°C) and yields (69%) compared to pyrimidine analogs .

Physicochemical Properties

Substituents critically influence melting points, solubility, and stability:

Compound Substituent on Piperazine Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR) Reference
5k Pyrimidin-2-yl 283–284 85 δ 8.3–7.6 (aromatic H), δ 4.1 (piperazine)
5l Benzyl 268–269 69 δ 7.8–7.2 (aromatic H), δ 3.9 (piperazine)
9g γ-Butyrolactone-ethyl Not reported 45 δ 7.69–7.54 (aromatic H), δ 3.5 (lactone)

Pyrimidine and benzyl groups enhance crystallinity (higher melting points), while bulky substituents (e.g., γ-butyrolactone) reduce synthetic yields due to steric hindrance .

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Target/Activity IC₅₀/EC₅₀ (µM) Reference
1c MCF-7 (Breast Cancer) 2.1
4-DMDBA Nonlinear Optical Response 50 × 10⁻³⁰
Pioglitazone HCl PPAR-γ (Antidiabetic) Not reported

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